1-Iodo-2,3,4-trimethoxybenzene
Overview
Description
Etorphine hydrochloride is a semi-synthetic opioid known for its extremely high potency, approximately 1,000 to 3,000 times that of morphine . It was first synthesized in 1960 from oripavine, a compound found in certain poppy plants . Etorphine hydrochloride is primarily used in veterinary medicine to immobilize large animals such as elephants and rhinoceroses .
Preparation Methods
Etorphine hydrochloride is synthesized from thebaine, an alkaloid found in the opium poppy . The synthesis involves several steps, including the conversion of thebaine to oripavine, followed by further chemical modifications to produce etorphine . The industrial production of etorphine hydrochloride requires stringent controls due to its high potency and potential for misuse .
Chemical Reactions Analysis
Etorphine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the etorphine molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the double bonds in the etorphine structure.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Etorphine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid receptor binding and activity.
Biology: Researchers use etorphine hydrochloride to study the effects of opioids on various biological systems.
Industry: The compound is used in the development of new analgesics and other pharmaceuticals.
Mechanism of Action
Etorphine hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. It is an agonist at mu, delta, and kappa opioid receptors, which are involved in pain modulation and other physiological processes . The binding of etorphine hydrochloride to these receptors results in potent analgesic effects, as well as sedation and immobilization .
Comparison with Similar Compounds
Etorphine hydrochloride is unique due to its extremely high potency compared to other opioids. Similar compounds include:
Morphine: A naturally occurring opioid with significantly lower potency.
Fentanyl: A synthetic opioid with high potency, but still less potent than etorphine hydrochloride.
Carfentanil: Another highly potent synthetic opioid, used similarly in veterinary medicine.
Etorphine hydrochloride stands out due to its rapid onset of action and the ability to reverse its effects quickly with an antagonist such as diprenorphine .
Properties
IUPAC Name |
1-iodo-2,3,4-trimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVXXRZXCIPZDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948096 | |
Record name | 1-Iodo-2,3,4-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25245-37-8 | |
Record name | 1-Iodo-2,3,4-trimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25245-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC84517 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Iodo-2,3,4-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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